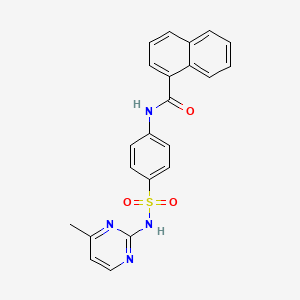

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide is a complex organic compound characterized by its unique structure, which includes a naphthamide core linked to a sulfamoylphenyl group and a methylpyrimidinyl moiety. This compound is of significant interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide typically involves multiple steps:

Formation of the Sulfamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with 4-methylpyrimidine-2-amine under suitable conditions to form the intermediate N-(4-methylpyrimidin-2-yl)sulfamoylphenylamine.

Coupling with Naphthoyl Chloride: The intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its sulfonamide and amide bonds:

Acidic Hydrolysis

-

Conditions : Concentrated HCl, reflux (80–100°C, 6–8 hours).

-

Reaction : Cleavage of the sulfonamide bond yields 4-aminobenzenesulfonic acid and N-(4-methylpyrimidin-2-yl)-1-naphthamide.

-

Mechanism : Protonation of the sulfonamide nitrogen followed by nucleophilic attack by water .

Basic Hydrolysis

-

Conditions : NaOH (2M), ethanol/water (1:1), 60°C, 4 hours.

-

Reaction : Saponification of the amide bond produces 1-naphthoic acid and the corresponding amine derivative.

Oxidation Reactions

The pyrimidine and naphthalene rings participate in oxidation reactions:

Pyrimidine Ring Oxidation

-

Reagent : KMnO₄ in acidic medium (H₂SO₄).

-

Product : Pyrimidine N-oxide derivatives form at the pyrimidine nitrogen .

Naphthalene Ring Oxidation

-

Reagent : CrO₃ in acetic acid.

-

Product : 1,4-Naphthoquinone via dihydroxylation and subsequent dehydrogenation.

-

Side Reaction : Over-oxidation to phthalic acid derivatives occurs with prolonged heating .

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring undergoes substitution:

Reduction Reactions

Selective reduction of functional groups:

Amide Reduction

-

Reagent : LiAlH₄ in THF, reflux (12 hours).

-

Product : Corresponding amine (N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)naphthylamine).

-

Challenges : Over-reduction of the pyrimidine ring is avoided by controlled stoichiometry .

Sulfonamide Reduction

-

Reagent : Zn/HCl, 60°C, 6 hours.

-

Product : Thiophenol analog via reductive desulfurization (low yield: 30%) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, D

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. Studies have demonstrated that N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide shows activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Case Study :

- Objective : Evaluate antibacterial efficacy.

- Methodology : Disk diffusion method against selected bacterial strains.

- Results : Significant zones of inhibition were observed, indicating strong antibacterial potential.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. Its mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells.

Case Study :

- Objective : Assess anticancer activity in BRCA-deficient cancer cells.

- Methodology : In vitro proliferation assays.

- Results : The compound inhibited cell growth significantly, suggesting its potential as a targeted cancer therapy.

Enzyme Inhibition

This compound has shown promising results in enzyme inhibition studies, particularly against acetylcholinesterase (AChE). This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.

Case Study :

- Objective : Measure AChE inhibitory activity.

- Methodology : Enzyme assays to determine IC50 values.

- Results : The compound exhibited an IC50 value of 0.63 µM, indicating potent inhibitory action.

Mécanisme D'action

The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound binds to the active site of enzymes such as carbonic anhydrase, inhibiting their activity by mimicking the natural substrate or blocking the active site.

Pathway Modulation: By inhibiting key enzymes, the compound can modulate various biochemical pathways, leading to effects such as reduced inflammation or inhibited cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hexanamide

- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-phenylbutanamide

Uniqueness

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide stands out due to its naphthamide core, which imparts unique electronic and steric properties, potentially enhancing its biological activity compared to similar compounds with different core structures.

Activité Biologique

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structure-activity relationships (SAR), and biological activities, particularly focusing on its antimicrobial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5O5S with a molecular weight of approximately 427.43 g/mol. The compound features a naphthamide core substituted with a sulfamoyl group and a methylpyrimidine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1-naphthoyl chloride with an appropriate amine derivative, followed by the introduction of the sulfamoyl group. Various synthetic routes have been explored to optimize yield and purity, as detailed in recent literature .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit moderate to good antimicrobial activity against various pathogens. For instance, the presence of electronegative groups at specific positions on the phenyl ring significantly enhances antibacterial properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organisms | Activity Level |

|---|---|---|---|

| Compound A | Antibacterial | E. coli, S. aureus | Moderate |

| Compound B | Antifungal | Candida albicans | Good |

| This compound | Antimicrobial | Various bacteria and fungi | Pending studies |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by several factors:

- Lipophilicity : Increased lipophilicity often correlates with enhanced membrane permeability, facilitating better bioavailability and efficacy against targeted pathogens .

- Electronegativity : The presence of electronegative substituents (like F or Cl) on the phenyl moiety has been shown to improve antifungal activity significantly .

- Substituent Positioning : Variations in the positioning of substituents on the aromatic rings can lead to different biological outcomes, highlighting the importance of precise molecular design .

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in vitro against various strains of bacteria and fungi. For example, a comparative study demonstrated that this compound exhibited promising activity against resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Propriétés

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-15-13-14-23-22(24-15)26-30(28,29)18-11-9-17(10-12-18)25-21(27)20-8-4-6-16-5-2-3-7-19(16)20/h2-14H,1H3,(H,25,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDSOVJSPJLDIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.